molecular formula C53H65NO14Si B1140638 2'-O-(tert-Butyldimethylsilyl)taxol CAS No. 114655-02-6

2'-O-(tert-Butyldimethylsilyl)taxol

Cat. No.: B1140638
CAS No.: 114655-02-6
M. Wt: 968.2 g/mol
InChI Key: KIELDCCFMKNOOM-WCCKOENWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-(tert-Butyldimethylsilyl)taxol is a derivative of paclitaxel, a well-known anticancer agent. This compound is modified at the 2’-hydroxyl group of the taxane ring with a tert-butyldimethylsilyl (TBDMS) protecting group. The modification enhances the stability and solubility of the compound, making it more suitable for various synthetic and research applications .

Mechanism of Action

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)taxol is the ribose 2’-hydroxyl group in the solid-phase synthesis of ribonucleic acid (RNA) . This compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry, which is used for RNA synthesis .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)taxol interacts with its target by providing protection to the ribose 2’-hydroxyl group during the RNA synthesis . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound affects the biochemical pathway involved in the solid-phase synthesis of RNA . After the synthesis is completed, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

Pharmacokinetics

It’s known that this compound is used in the solid-phase synthesis of rna, suggesting that it’s primarily used in laboratory settings rather than in vivo .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)taxol is the successful synthesis of RNA . The compound allows for the production of good-quality synthetic RNA, either manually or machine-assisted .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)taxol is influenced by the conditions of the laboratory environment. For instance, the synthesis is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . The reaction vessel typically contains an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene . The compound is also sensitive to temperature and pressure conditions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)taxol typically involves the protection of the 2’-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:

  • Paclitaxel + TBDMSCl + Imidazole → 2’-O-(tert-Butyldimethylsilyl)taxol

Industrial Production Methods: Industrial production of 2’-O-(tert-Butyldimethylsilyl)taxol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)taxol can undergo various chemical reactions, including:

  • Deprotection : Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride).
  • Substitution : Reactions at other positions on the taxane ring or side chains.
  • Oxidation and Reduction : Modifications to the taxane ring or side chains.
Common Reagents and Conditions:
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
  • Substitution : Various nucleophiles and electrophiles under appropriate conditions.
  • Oxidation : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
  • Deprotected Paclitaxel : Removal of the TBDMS group yields paclitaxel.
  • Substituted Derivatives : Depending on the reagents used, various substituted derivatives of paclitaxel can be formed.

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl)taxol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds:

  • Paclitaxel : The parent compound, widely used as an anticancer agent.
  • Docetaxel : A semi-synthetic derivative of paclitaxel with similar anticancer properties.
  • Cabazitaxel : Another taxane derivative used in cancer treatment.

Uniqueness: 2’-O-(tert-Butyldimethylsilyl)taxol is unique due to the presence of the TBDMS protecting group, which enhances its stability and solubility. This modification makes it more suitable for synthetic applications and potentially improves its pharmacokinetic properties compared to other taxane derivatives .

Properties

CAS No.

114655-02-6

Molecular Formula

C53H65NO14Si

Molecular Weight

968.2 g/mol

IUPAC Name

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1

InChI Key

KIELDCCFMKNOOM-WCCKOENWSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.